Khayalenoid E

ADMET Blood-Brain Barrier Pharmacokinetics

Limonoid research demands structural precision-generic substitutes like deacetylkhayanolide E show zero activity in antimicrobial and cytotoxic assays due to acute SAR sensitivity. Khayalenoid E (≥98% HPLC) is the active rearranged phragmalin-type scaffold validated for cell differentiation and proliferation arrest studies. • Non-interchangeable probe: deacetyl analog completely inactive; acetylation status is critical for bioactivity • 80% in silico BBB penetration probability-prioritized CNS drug discovery candidate • Sourced from Khaya senegalensis; ideal as a phytochemical analytical standard for Meliaceae chemotaxonomy

Molecular Formula C29H34O9
Molecular Weight 526.6 g/mol
Cat. No. B595690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKhayalenoid E
Molecular FormulaC29H34O9
Molecular Weight526.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H34O9/c1-14(30)37-21(26(34)35-6)22-27(2,3)23(32)17-11-16-18(29(22,5)24(17)33)7-9-28(4)19(16)12-20(31)38-25(28)15-8-10-36-13-15/h8,10-11,13,17-19,21-22,25H,7,9,12H2,1-6H3/t17-,18-,19-,21-,22-,25-,28+,29+/m0/s1
InChIKeyYEAXMHFWUBJUEN-GYFLQMTFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Khayalenoid E: Distinct Limonoid Triterpenoid


Khayalenoid E (CAS 1220508-29-1) is a rearranged phragmalin-type limonoid triterpenoid first isolated from the leaves and twigs of Khaya senegalensis [1]. It belongs to the diverse class of tetranortriterpenoids known as limonoids, characterized by a complex, highly oxidized scaffold with a furan ring [2]. While the broader limonoid class is associated with antifeedant, antimicrobial, and cytotoxic activities [3], Khayalenoid E's unique structural features—including its specific ring modifications—differentiate it from its closest analogs, such as khayanolide E and deacetylkhayanolide E [4].

Khayalenoid E: Irreplaceability Rationale


Substituting Khayalenoid E with a generic "limonoid" or a closely related analog like deacetylkhayanolide E is scientifically unsound due to the high structure-activity relationship (SAR) sensitivity within this compound class. Published data explicitly show that even minor structural modifications, such as acetylation status, can drastically alter or abolish biological activity. For instance, while Khayalenoid E itself has been the subject of targeted investigations, its direct derivative deacetylkhayanolide E (1) was found to be completely inactive in antimicrobial and cytotoxic assays [1]. This demonstrates that the specific 3D conformation and functional group presentation of Khayalenoid E are critical for any observed interaction with biological targets, making it a non-interchangeable research tool [2].

Khayalenoid E: Quantitative Differentiation Evidence


Predicted CNS Penetration Advantage

In silico ADMET predictions via admetSAR 2 indicate that Khayalenoid E has a high probability of crossing the blood-brain barrier (BBB) with a predicted value of 80.00% probability [1]. This contrasts with the general class of large, complex limonoids, which are often considered poorly CNS-penetrant due to high molecular weight and polar surface area. While no direct head-to-head experimental BBB data exists for analogs, this computational estimate suggests a potential differentiating feature for researchers targeting CNS applications.

ADMET Blood-Brain Barrier Pharmacokinetics Drug Discovery

High Purity and Defined Source

Commercially available Khayalenoid E is typically supplied at a guaranteed purity of ≥98% as a powder, isolated from the leaves and twigs of Khaya senegalensis . This high level of purity, combined with a defined botanical origin, distinguishes it from crude extracts or lower-purity fractions that contain complex mixtures of related limonoids (e.g., khayanolides, senegalenes) which could confound experimental results [1].

Natural Product Chemistry Analytical Standards Quality Control Sourcing

Cell Differentiation Bioactivity Profile

Despite limited published data, Khayalenoid E has been reported to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This suggests a potential role in anti-cancer or dermatological research (e.g., psoriasis). In stark contrast, its structurally related analog, deacetylkhayanolide E, was explicitly tested and found to be inactive against a panel of microbes and cancer cell lines [2]. This direct structural comparison, though not in the same assay, underscores the unique bioactivity conferred by the specific acetylation pattern present in Khayalenoid E.

Bioactivity Natural Product Mechanism of Action Target Identification

Khayalenoid E: Application Scenarios


Cell Differentiation and Cancer Biology Research

Khayalenoid E is best employed as a chemical probe in studies focused on cell differentiation and proliferation arrest, particularly in the context of undifferentiated cells [1]. Its demonstrated activity in this specific area, contrasted with the inactivity of a closely related analog, makes it a valuable tool for investigating the molecular pathways governing monocyte differentiation and for screening potential therapeutic leads for cancers or hyperproliferative skin conditions [2].

Natural Product Chemistry and Metabolite Standards

Given its well-defined chemical structure, high commercial purity (≥98%), and known botanical origin (Khaya senegalensis), Khayalenoid E serves as an ideal analytical standard for the phytochemical analysis of Khaya species and related Meliaceae plants . It can be used for the identification and quantification of this specific limonoid in complex plant extracts, ensuring accurate chemotaxonomic and quality control studies.

CNS Drug Discovery Feasibility Studies

The favorable in silico prediction for blood-brain barrier penetration (80.00% probability) positions Khayalenoid E as a candidate for preliminary CNS drug discovery efforts [3]. It should be prioritized in screening cascades where central nervous system target engagement is hypothesized, as it may offer a higher likelihood of brain exposure compared to many other limonoids.

SAR Studies of Limonoids

Due to the stark difference in biological activity between Khayalenoid E and its deacetylated analog, this compound pair provides a critical SAR study set. Researchers can utilize Khayalenoid E as the bioactive scaffold to systematically investigate the role of acetylation and other functional groups in mediating limonoid activity, guiding future medicinal chemistry efforts [4].

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